5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one
Description
5-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one is a heterocyclic compound featuring a pyridin-4(1H)-one core substituted with methyl groups at positions 1 and 2. The structure is further modified by a 2-oxoethoxy linker connected to a 4-(4-methoxyphenyl)piperazine moiety. The methoxy substituent on the phenyl ring may enhance lipophilicity and modulate electronic interactions, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-1,2-dimethylpyridin-4-one |
InChI |
InChI=1S/C20H25N3O4/c1-15-12-18(24)19(13-21(15)2)27-14-20(25)23-10-8-22(9-11-23)16-4-6-17(26-3)7-5-16/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
GZACZPKNRKZPER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Linking to the Pyridinone Moiety: The substituted piperazine is then reacted with a pyridinone derivative in the presence of a suitable base to form the oxoethoxy bridge.
Final Assembly: The intermediate compounds are then coupled under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxo group in the pyridinone moiety can be reduced to a hydroxyl group.
Hydrolysis: The oxoethoxy bridge can be cleaved under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways and receptors.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to these targets and exert its effects. The methoxyphenyl group and the pyridinone moiety contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazine- and pyridinone-based derivatives. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Substituent Effects: Methoxy vs.
Heterocyclic Core Variations: Pyridinone (target) vs. Quinoline (C6) : The pyridinone core offers a planar structure for π-π stacking, while the quinoline core in C6 provides intrinsic fluorescence, enabling dual functionality in therapeutic and diagnostic applications. Pyrazolopyrimidinone (Epimidin) : The fused pyrimidine ring in Epimidin enhances rigidity, possibly improving selectivity for anticonvulsant targets compared to the flexible pyridinone scaffold.
Pharmacokinetic and Synthetic Considerations: The 2-oxoethoxy linker in the target compound and fluorophenyl analogue facilitates synthetic accessibility via nucleophilic substitution, as demonstrated in piperazine coupling reactions . Ester-containing derivatives (e.g., C6 ) show higher aqueous solubility (>50 μM) compared to non-esterified analogues, suggesting a trade-off between lipophilicity and bioavailability.
Biological Activity
5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and interactions with biological targets.
- Chemical Name : 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.43 g/mol
- CAS Number : 1401574-33-1
- SMILES Notation : COc1ccc(cc1)N1CCN(CC1)C(=O)COc1cn(C)c(cc1=O)C
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing the piperazine moiety have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests it may possess similar properties.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound is also hypothesized to act as an inhibitor for certain enzymes. For example, piperazine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors and urease inhibitors. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity | Reference IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14±0.003 (various compounds) |
| Urease | Strong | 6.28±0.003 (various compounds) |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The piperazine ring is known for its role in enhancing binding affinity to receptors and enzymes. Additionally, the presence of the methoxyphenyl group may contribute to lipophilicity, aiding in cell membrane penetration.
Case Studies
In a study examining related compounds, researchers utilized docking studies to elucidate interactions with amino acids in target proteins. The findings indicated that compounds similar to 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one could effectively bind to active sites of enzymes and receptors, suggesting potential therapeutic applications .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
